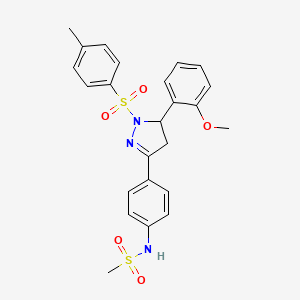

N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

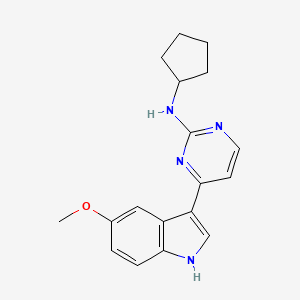

The compound “N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains several functional groups including a methanesulfonamide group, a tosyl group, and a pyrazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methanesulfonamide group could potentially undergo hydrolysis, the tosyl group could potentially act as a leaving group in nucleophilic substitution reactions, and the pyrazole ring could potentially participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxy and sulfonamide groups could potentially increase the compound’s solubility in polar solvents . The presence of the pyrazole ring could potentially affect the compound’s acidity and basicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Compounds with similar structural motifs have been synthesized for the study of their structure and potential applications in materials science and catalysis. For example, the synthesis of diorganotin derivatives with pyrazolyl methanes demonstrates the utility of these compounds in forming complexes with metals, which could be explored for catalytic or material applications (Fang-Lin Li et al., 2010). Similarly, the reactivity of bis(pyrazol-1-yl)methanes functionalized by methoxyphenyl groups with metal carbonyls has been studied, indicating potential applications in the development of new organometallic complexes (K. Ding et al., 2011).

Bioactivity Studies

The bioactivity of related compounds, including their potential as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase, has been explored. This suggests the relevance of similar sulfonamide compounds in medicinal chemistry for the development of new therapeutic agents. For instance, pyrazoline benzensulfonamides have been studied for their carbonic anhydrase and acetylcholinesterase inhibitory activities, alongside evaluations of their cytotoxicity, indicating a low cytotoxic profile with significant enzyme inhibition (Dilan Ozmen Ozgun et al., 2019). Another study on pyrazolines highlighted their strong inhibitory activity on carbonic anhydrase isoenzymes, demonstrating their potential in enzyme inhibition research (K. Kucukoglu et al., 2016).

Catalysis and Green Chemistry

The use of specific functionalized methanesulfonamides in catalysis and green chemistry has been investigated, suggesting potential applications in the synthesis of biologically relevant compounds under environmentally friendly conditions. The synthesis of bis(indolyl)methanes and biscoumarins using sulfonic acids as catalysts points to the utility of related sulfonamide compounds in facilitating reactions under mild conditions, contributing to the development of sustainable chemical processes (Hoda Banari et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-17-8-14-20(15-9-17)34(30,31)27-23(21-6-4-5-7-24(21)32-2)16-22(25-27)18-10-12-19(13-11-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZCKTHKTJVTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)

![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)

![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)

![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)